![molecular formula C16H11F3N6O2 B2808311 2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866149-05-5](/img/structure/B2808311.png)
2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a trifluoromethyl group and a pyrimidinyloxyphenyl moiety
Méthodes De Préparation
The synthesis of 2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps. One common synthetic route starts with the preparation of benzylidene acetones and ammonium thiocyanates. The process includes the following steps :
Ring Closure: The initial step involves the cyclization of acyclic starting materials to form the pyrimidine ring.
Aromatization: This step converts the intermediate into an aromatic compound.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methylsulfonyl compound to its oxidized form.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and trifluoromethyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include other 2-aminopyrimidine derivatives, which may differ in their substituents and overall structure . These differences can significantly impact their reactivity, stability, and biological activity.
Similar Compounds
- 2-aminopyrimidine
- 2-amino-4(3H)-pyrimidinone
- 2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone
These compounds share a common pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Propriétés
IUPAC Name |
2-amino-3-[(E)-(3-pyrimidin-2-yloxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N6O2/c17-16(18,19)12-8-13(26)25(14(20)24-12)23-9-10-3-1-4-11(7-10)27-15-21-5-2-6-22-15/h1-9H,(H2,20,24)/b23-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVFKFGLDOMNKY-NUGSKGIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C=NN3C(=O)C=C(N=C3N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)/C=N/N3C(=O)C=C(N=C3N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
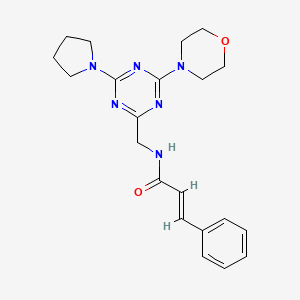
![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2808229.png)
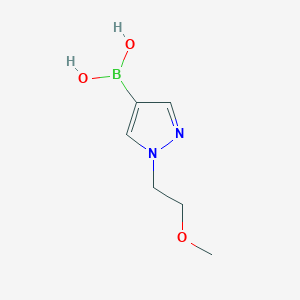
![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanethiol;hydrochloride](/img/structure/B2808234.png)
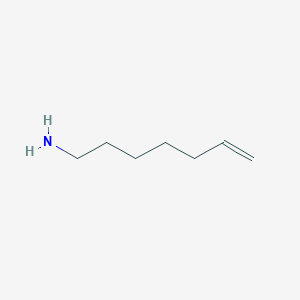
![tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2808236.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2808237.png)
![2-{[4-BENZYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHAN-1-ONE](/img/structure/B2808239.png)
![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2808240.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2808241.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-(4-nitrophenyl)-1-hydrazinecarboxamide](/img/structure/B2808243.png)
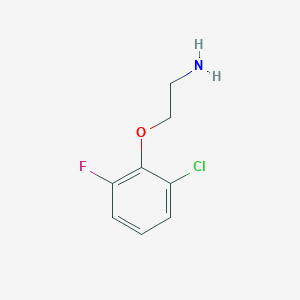
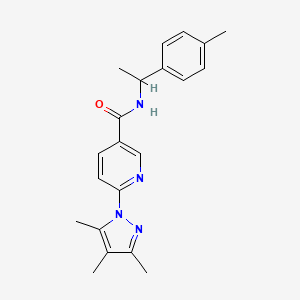
![[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride](/img/structure/B2808251.png)
